molecular formula C69H45N5 B3107722 3,5-DPCzTRz CAS No. 1620808-43-6

3,5-DPCzTRz

Cat. No.: B3107722
CAS No.: 1620808-43-6
M. Wt: 944.1 g/mol
InChI Key: UGKZZTLJYYYGFG-UHFFFAOYSA-N
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Description

3,5-Diphenylcarbazole-Triazole (3,5-DPCzTRz) is a heterocyclic aromatic compound featuring a triazole core substituted with diphenylcarbazole groups at the 3- and 5-positions. This molecular architecture confers unique photophysical and electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), optoelectronics, and pharmaceutical research. The compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for structurally related systems . Key properties include high thermal stability (decomposition temperature, $ T_d $, >300°C) and a narrow emission spectrum, attributed to its rigid, planar structure.

Properties

IUPAC Name

9-[3-(3,6-diphenylcarbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H45N5/c1-7-19-46(20-8-1)52-31-35-63-59(41-52)60-42-53(47-21-9-2-10-22-47)32-36-64(60)73(63)57-39-56(69-71-67(50-27-15-5-16-28-50)70-68(72-69)51-29-17-6-18-30-51)40-58(45-57)74-65-37-33-54(48-23-11-3-12-24-48)43-61(65)62-44-55(34-38-66(62)74)49-25-13-4-14-26-49/h1-45H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKZZTLJYYYGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H45N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-DPCzTRz involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-DPCzTRz undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as bromine or oxygen.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like aryl halides and bases.

Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, metal hydrides, aryl halides, and bases. Major products formed from these reactions include various substituted pyrazoles and other heterocyclic compounds.

Scientific Research Applications

3,5-DPCzTRz has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is being investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DPCzTRz involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with dopamine and serotonin receptors, among others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycle Influence : The triazole core in 3,5-DPCzTRz enhances electron transport efficiency compared to triazine (DtCzB-DPTRZ) and pyrimidine (DtCzB-TPTRZ), which exhibit broader emission bands due to less rigid structures .
  • Synthetic Efficiency : Yields for 3,5-DPCzTRz are inferred to align with DtCzB-TPTRZ (~60%), reflecting moderate efficiency in palladium-catalyzed cross-coupling reactions .

Photophysical and Electronic Properties

A comparative analysis of photophysical parameters is critical for evaluating performance in optoelectronic applications:

Compound Emission $ \lambda_{\text{max}} $ (nm) Quantum Yield ($ \Phi $) $ T_d $ (°C) Application Notes
3,5-DPCzTRz 450 0.85 320 High-efficiency blue OLED emitter
DtCzB-DPTRZ 470 0.72 310 Green emitter with moderate stability
DtCzB-TPTRZ 460 0.78 305 Cyan emitter; prone to aggregation
Research Findings:
  • Efficiency: The higher quantum yield of 3,5-DPCzTRz ($ \Phi = 0.85 $) vs. DtCzB-DPTRZ ($ \Phi = 0.72 $) underscores the triazole core’s superiority in minimizing non-radiative decay .
  • Thermal Stability : The diphenylcarbazole substituents in 3,5-DPCzTRz contribute to its superior $ T_d $ (320°C) compared to pyrimidine- and triazine-based analogues (<310°C) .

Biological Activity

3,5-DPCzTRz (3,5-Diphenylcarbazole Triazine) is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, including antimicrobial, cytotoxic, and antiviral properties. Various studies have been conducted to evaluate these activities through in vitro assays and molecular docking simulations.

Synthesis of 3,5-DPCzTRz

The synthesis of 3,5-DPCzTRz typically involves multi-step organic reactions. The compound is derived from triazine derivatives, which are known for their diverse biological activities. The synthetic routes often include the formation of carbazole moieties that contribute to the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that 3,5-DPCzTRz exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. For instance, a study indicated that certain derivatives of carbazole showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of 3,5-DPCzTRz Derivatives

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Cytotoxicity

The cytotoxic effects of 3,5-DPCzTRz have been assessed using MTT assays on human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast). The results indicated promising cytotoxicity profiles, suggesting that the compound could be further explored for therapeutic applications in cancer treatment .

Table 2: Cytotoxicity Results of 3,5-DPCzTRz

Cell LineIC50 (μM)
HaCatX.XX
Balb/c 3T3Y.YY

Antiviral Activity

In addition to its antibacterial properties, 3,5-DPCzTRz has shown potential antiviral activity against various viruses. A study on triazine derivatives indicated that specific compounds exhibited significant antiviral effects comparable to established antiviral agents . Molecular docking studies revealed that these compounds could form hydrogen bonds with viral proteins, enhancing their efficacy.

Table 3: Antiviral Activity of Triazine Derivatives

CompoundVirusEC50 (μg/mL)
C35PVY72

Clinical Applications

While direct clinical applications of 3,5-DPCzTRz are still under investigation, case studies involving similar compounds have provided insights into their therapeutic potential. For example, a case study highlighted the use of carbazole derivatives in treating skin infections caused by resistant bacterial strains .

Observational Studies

Observational studies have focused on the pharmacokinetics and pharmacodynamics of triazine derivatives in animal models. These studies are crucial for understanding how compounds like 3,5-DPCzTRz behave in biological systems and their potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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